molecular formula C9H17NO5 B095101 N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide CAS No. 15856-45-8

N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide

Cat. No. B095101
CAS RN: 15856-45-8
M. Wt: 219.23 g/mol
InChI Key: QMSFRMUJXFKBLL-YTAJOOCQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. DAAM is a natural product that is isolated from the fermentation broth of Streptomyces sp. SANK 60405, and it has been found to possess several pharmacological properties that make it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase, which are involved in various biological processes. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to modulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exert several biochemical and physiological effects in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. Furthermore, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to reduce oxidative stress and inflammation in cells by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exhibit high potency and selectivity against various targets, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions can be explored to further investigate the pharmacological properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide. For example, more studies can be conducted to elucidate the mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide and identify its molecular targets in cells. In addition, more studies can be conducted to investigate the pharmacokinetic and pharmacodynamic properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in animal models. Furthermore, more studies can be conducted to explore the potential applications of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in various fields, including agriculture and food science.

Synthesis Methods

The synthesis of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide involves the isolation of the compound from the fermentation broth of Streptomyces sp. SANK 60405. The extraction of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide from the broth is carried out using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC. The purity of the isolated N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is confirmed by NMR, IR, and MS spectroscopy.

Scientific Research Applications

N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have demonstrated that N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide exhibits potent antitumor, antibacterial, and antifungal activities. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

15856-45-8

Product Name

N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(13)9(14-3)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6-,7+,8+,9+/m1/s1

InChI Key

QMSFRMUJXFKBLL-YTAJOOCQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)C

SMILES

CC1C(C(C(C(O1)OC)O)O)NC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC(=O)C

synonyms

Methyl-4-(acetylamino)-4,6-dideoxy-α-D-mannopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.